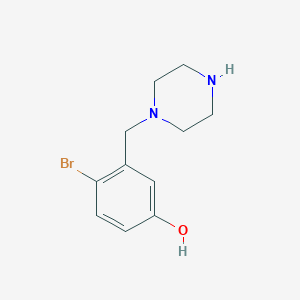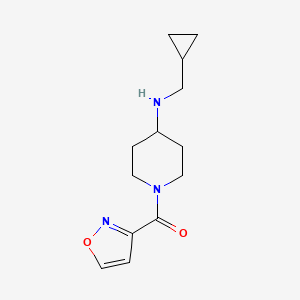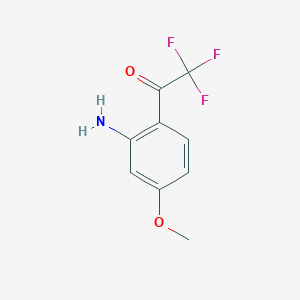![molecular formula C13H18INO B12074510 1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)
1-[2-(3-Iodophenoxy)ethyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Iodophenoxy)ethyl]piperidin ist eine chemische Verbindung, die zur Klasse der Piperidinderivate gehört. Piperidin ist ein sechsgliedriger heterocyclischer Amin, das in der Synthese verschiedener Pharmazeutika und organischer Verbindungen weit verbreitet ist.
Vorbereitungsmethoden
Die Synthese von 1-[2-(3-Iodophenoxy)ethyl]piperidin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien wie 3-Iodophenol und 2-Chlorethylpiperidin.
Reaktionsbedingungen: Die Reaktion zwischen 3-Iodophenol und 2-Chlorethylpiperidin wird unter kontrollierten Bedingungen durchgeführt, wobei häufig eine Base wie Kaliumcarbonat verwendet wird, um die nucleophile Substitutionsreaktion zu erleichtern.
Industrielle Produktion: Im industriellen Maßstab kann die Synthese kontinuierliche Durchflussreaktionen und den Einsatz von Katalysatoren umfassen, um die Effizienz und Ausbeute des gewünschten Produkts zu verbessern.
Chemische Reaktionsanalyse
1-[2-(3-Iodophenoxy)ethyl]piperidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Iodophenoxygruppe kann Substitutionsreaktionen mit Nucleophilen eingehen, was zur Bildung neuer Verbindungen mit verschiedenen funktionellen Gruppen führt.
Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Basen, Säuren, Oxidationsmittel und Reduktionsmittel, wobei die Reaktionsbedingungen je nach der gewünschten Transformation variieren.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Iodophenoxy)ethyl]piperidin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle und Pharmazeutika verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf verschiedene biologische Pfade und Ziele.
Medizin: Die Forschung untersucht ihre potenziellen therapeutischen Anwendungen, z. B. bei der Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-[2-(3-Iodophenoxy)ethyl]piperidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Die Iodophenoxygruppe kann eine Rolle bei der Bindung an Zielproteine oder Enzyme spielen und zu einer Modulation ihrer Aktivität führen. Der Piperidinrest kann auch mit verschiedenen Rezeptoren und Ionenkanälen interagieren und so zelluläre Prozesse und Signalwege beeinflussen.
Analyse Chemischer Reaktionen
1-[2-(3-Iodophenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The iodophenoxy group can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds with different functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired transformation.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Iodophenoxy)ethyl]piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(3-Iodophenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The iodophenoxy group may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The piperidine moiety can also interact with various receptors and ion channels, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-[2-(3-Iodophenoxy)ethyl]piperidin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-[2-(4-Iodophenoxy)ethyl]piperidin: Ähnliche Struktur, aber mit dem Iodatom an einer anderen Position am Phenoxyring.
1-[2-(3-Bromophenoxy)ethyl]piperidin: Enthält ein Bromatom anstelle von Iod, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
1-[2-(3-Chlorophenoxy)ethyl]piperidin: Enthält ein Chloratom, das zu unterschiedlicher Reaktivität und Anwendung führen kann.
Die Einzigartigkeit von 1-[2-(3-Iodophenoxy)ethyl]piperidin liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein der Iodophenoxygruppe, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C13H18INO |
|---|---|
Molekulargewicht |
331.19 g/mol |
IUPAC-Name |
1-[2-(3-iodophenoxy)ethyl]piperidine |
InChI |
InChI=1S/C13H18INO/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15/h4-6,11H,1-3,7-10H2 |
InChI-Schlüssel |
SDKDOXHHLRUIQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCOC2=CC(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)


![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)

